molecular formula C19H19N3O3 B11328882 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11328882
M. Wt: 337.4 g/mol
InChI Key: GBFSJLZJNKHXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PHENOXYACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a methoxyphenylmethyl group and a phenoxyacetamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PHENOXYACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with 1H-pyrazole-5-carboxamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenoxyacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an amine derivative .

Scientific Research Applications

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PHENOXYACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C19H19N3O3/c1-24-16-9-7-15(8-10-16)13-22-18(11-12-20-22)21-19(23)14-25-17-5-3-2-4-6-17/h2-12H,13-14H2,1H3,(H,21,23)

InChI Key

GBFSJLZJNKHXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.